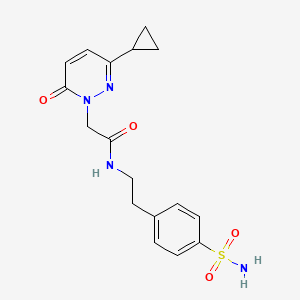![molecular formula C20H19N3O5S3 B2584731 N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide CAS No. 1096689-90-5](/img/structure/B2584731.png)
N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to contain several functional groups, including a dioxin ring, a thiazole ring, a thiophene ring, and a pyrrolidine ring. These rings are common in many organic compounds and can contribute to the compound’s reactivity and properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The presence of multiple rings in the molecule suggests that it may have a fairly rigid structure. The sulfur atoms in the thiazole and thiophene rings could potentially act as points of reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its exact structure. Factors like the size and shape of the molecule, the presence of polar or nonpolar regions, and the specific functional groups present would all influence its properties .Wissenschaftliche Forschungsanwendungen
- The compound exhibits promising anticancer properties. Researchers have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. It may inhibit tumor growth by interfering with cell division, inducing apoptosis (programmed cell death), or disrupting signaling pathways crucial for cancer progression .
- Inflammation plays a key role in various diseases, including autoimmune disorders. This compound has been studied for its anti-inflammatory effects. It may modulate inflammatory pathways, making it a potential candidate for drug development in conditions like rheumatoid arthritis and inflammatory bowel disease .
- The compound’s structure suggests it could have antimicrobial activity. Researchers have explored its effectiveness against bacteria, fungi, and even drug-resistant strains. It may serve as a lead compound for developing novel antibiotics or antifungal agents .
- Neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, involve oxidative stress and neuronal damage. Studies have investigated whether this compound can protect neurons from oxidative damage and enhance cognitive function. Its potential as a neuroprotective agent warrants further investigation .
- Certain enzymes play critical roles in disease processes. This compound has been evaluated for its inhibitory effects on specific enzymes, such as kinases or proteases. Understanding its interactions with enzymes can guide drug design and therapeutic strategies .
- Researchers have used this compound as a chemical probe to study biological processes. By modifying its structure, they can explore its interactions with cellular targets. Additionally, medicinal chemists may optimize its properties to create more potent derivatives for drug development .
Anticancer Activity
Anti-inflammatory Potential
Antimicrobial Properties
Neuroprotective Effects
Enzyme Inhibition
Chemical Biology and Medicinal Chemistry
Wirkmechanismus
Target of action
The compound contains a 1,4-benzodioxin subunit , which is found in a variety of biologically active compounds. These compounds often have anti-inflammatory properties and have been studied for their potential therapeutic effects .
Biochemical pathways
Compounds with similar structures have been shown to affect a variety of pathways, including those involved in inflammation and cell signaling .
Pharmacokinetics
Many compounds with a 1,4-benzodioxin subunit are well absorbed and distributed in the body, metabolized in the liver, and excreted in the urine .
Result of action
Compounds with a 1,4-benzodioxin subunit often have anti-inflammatory effects and may affect cell signaling pathways .
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5S3/c24-19(15-3-1-7-23(15)31(25,26)18-4-2-10-29-18)22-20-21-14(12-30-20)13-5-6-16-17(11-13)28-9-8-27-16/h2,4-6,10-12,15H,1,3,7-9H2,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSRRVLGAAOGEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=NC(=CS3)C4=CC5=C(C=C4)OCCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(o-tolyl)methanone](/img/structure/B2584650.png)

![2-(2-Fluorophenoxy)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]acetamide](/img/structure/B2584655.png)





![7-(4-Methoxyphenyl)-2,5-dimethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2584662.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)morpholine-4-sulfonamide](/img/structure/B2584669.png)

![N-[2-(2,4-dichlorophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B2584671.png)